5-Bromo-2-(difluoromethyl)-1-fluoro-3-iodobenzene
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Overview
Description
5-Bromo-2-(difluoromethyl)-1-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a difluoromethyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative. For instance, starting with a difluoromethylated benzene, selective bromination, fluorination, and iodination can be carried out under controlled conditions to introduce the desired halogen atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized reactors. The process often includes:
Diazotization: Conversion of aniline derivatives to diazonium salts.
Sandmeyer Reaction: Replacement of diazonium group with halogens using copper(I) halides.
Halogen Exchange: Further halogenation steps to introduce the remaining halogen atoms.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-1-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-1-fluoro-3-iodobenzene is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of halogenated compounds’ effects on biological systems.
Medicine: Potential use in drug discovery and development due to its unique halogenation pattern.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-2-(difluoromethyl)-1-fluoro-3-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with biological molecules, influencing their activity and function. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 4-Bromo-2-(difluoromethyl)aniline
Uniqueness
5-Bromo-2-(difluoromethyl)-1-fluoro-3-iodobenzene is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H3BrF3I |
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Molecular Weight |
350.90 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H3BrF3I/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7H |
InChI Key |
FQJABIRLCCGPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)I)Br |
Origin of Product |
United States |
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